[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol
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Overview
Description
[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C15H23NO2S It is characterized by the presence of a thiophene ring substituted with a methyl and a propyl group, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The methyl and propyl groups are introduced to the thiophene ring through substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiophene ring.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol: This compound is unique due to its specific substitution pattern on the thiophene and piperidine rings.
[1-(5-Methyl-4-ethylthiophene-2-carbonyl)piperidin-4-yl]methanol: Similar structure but with an ethyl group instead of a propyl group.
[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene and piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(5-methyl-4-propylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-4-13-9-14(19-11(13)2)15(18)16-7-5-12(10-17)6-8-16/h9,12,17H,3-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUEYGOXBVNSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)N2CCC(CC2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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